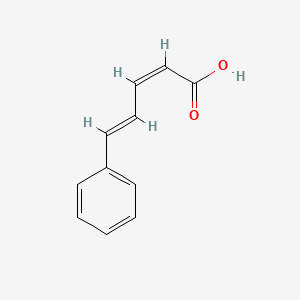
(2Z,4E)-5-phenylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the olefination of electron-deficient alkenes with allyl acetate. This reaction is typically catalyzed by ruthenium complexes, such as [Ru(p-cymene)Cl2]2, in the presence of silver hexafluoroantimonate (AgSbF6) in dichloroethane (DCE) at elevated temperatures (110°C) for 16 hours . This method provides high efficiency and good stereo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2Z,4E)-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (2Z,4E)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system and phenyl group allow the compound to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid: Similar in structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
(2Z,4E)-2-hydroxymuconic acid: Contains additional hydroxyl and carboxyl groups, which can alter its reactivity and biological activity.
Uniqueness
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is unique due to its phenyl group, which enhances its hydrophobicity and ability to interact with aromatic systems in biological molecules. This structural feature distinguishes it from other dienoic acids and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
28010-13-1 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(2Z,4E)-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |
InChI-Schlüssel |
FEIQOMCWGDNMHM-HXGSSHHBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C\C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








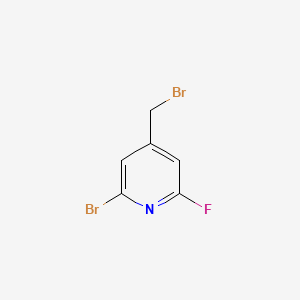
![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
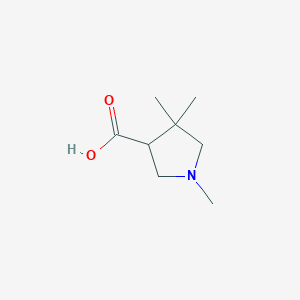
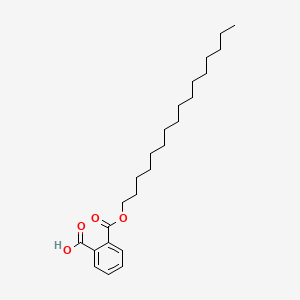
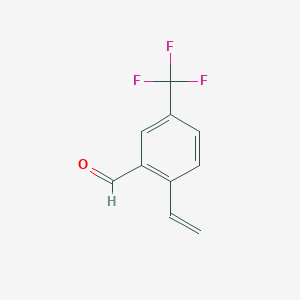
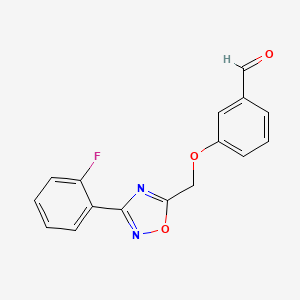

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
